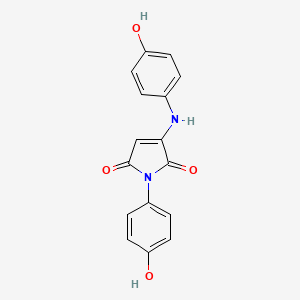![molecular formula C17H14F3NO4 B14361676 2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid CAS No. 91161-32-9](/img/structure/B14361676.png)
2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid is an organic compound that features a trifluoromethyl group attached to a benzamido moiety, which is further linked to a phenoxypropanoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid typically involves multiple steps, starting with the preparation of the trifluoromethylbenzamido intermediate. This intermediate is then reacted with a phenoxypropanoic acid derivative under specific conditions to yield the final product. Common reagents used in these reactions include trifluoromethylbenzoyl chloride, phenol derivatives, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 3-(Trifluoromethyl)benzoic acid
- 2-Amino-3-(trifluoromethyl)benzoic acid
Uniqueness
2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid stands out due to its unique combination of a trifluoromethylbenzamido group and a phenoxypropanoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91161-32-9 |
|---|---|
Formule moléculaire |
C17H14F3NO4 |
Poids moléculaire |
353.29 g/mol |
Nom IUPAC |
2-[3-[[2-(trifluoromethyl)benzoyl]amino]phenoxy]propanoic acid |
InChI |
InChI=1S/C17H14F3NO4/c1-10(16(23)24)25-12-6-4-5-11(9-12)21-15(22)13-7-2-3-8-14(13)17(18,19)20/h2-10H,1H3,(H,21,22)(H,23,24) |
Clé InChI |
NQLVQBQVABMALQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



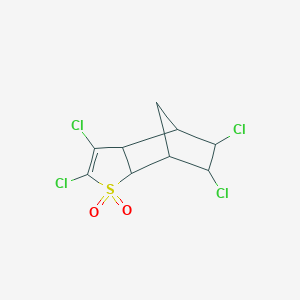
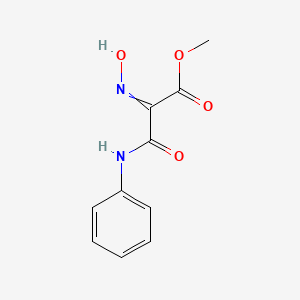
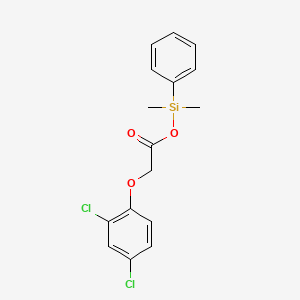
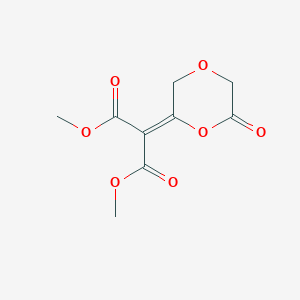

![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
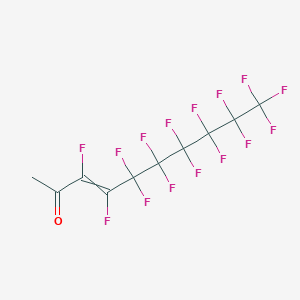

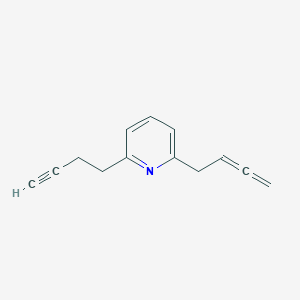
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)

